Zinc-Copper couple

Catalog No.
S1491285
CAS No.
53801-63-1
M.F
CuZn
M. Wt
128.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc-Copper couple

CAS Number

53801-63-1

Product Name

Zinc-Copper couple

IUPAC Name

copper;zinc

Molecular Formula

CuZn

Molecular Weight

128.9 g/mol

InChI

InChI=1S/Cu.Zn

InChI Key

TVZPLCNGKSPOJA-UHFFFAOYSA-N

SMILES

[Cu].[Zn]

Synonyms

Copper, compd. with zinc;

Canonical SMILES

[Cu].[Zn]

The zinc-copper couple is an alloy primarily composed of zinc and a small percentage of copper, typically ranging from 1% to 4% copper content. This combination serves as a powerful reducing agent in organic synthesis, particularly noted for its role in the Simmons-Smith cyclopropanation reaction. The couple enhances the reactivity of zinc, enabling it to participate effectively in various chemical transformations. The zinc-copper couple does not represent a strictly defined alloy but rather a mixture that can vary in composition and physical form, usually prepared as a dark powder or slurry in an ethereal solvent prior to use .

The exact mechanism of how copper activates the zinc surface is still under investigation. However, the prevailing theory suggests that copper atoms form a localized electron-deficient region on the zinc surface. This electron deficiency enhances the Lewis acidity of zinc, making it more receptive towards electron-rich organic halides [].

  • Zinc dust can be mildly irritating to the skin and eyes. Wear gloves, safety glasses, and a lab coat when handling the couple.
  • The couple can react with strong acids and bases, releasing flammable hydrogen gas [].
  • Dispose of the couple according to local regulations for hazardous waste.

Organic Synthesis:

  • Simmons-Smith reaction: This reaction allows the selective formation of cyclopropane rings, three-membered carbon structures, in organic molecules. The zinc-copper couple serves as the key reagent, facilitating the coupling of an olefin (alkene) with a molecule containing a methylene group (CH₂). Source: Journal of the American Chemical Society:
  • Reformatsky reaction: This reaction is used to synthesize ketones and aldehydes from alpha-halo esters and ketones. The zinc-copper couple plays a crucial role in generating the necessary enolate intermediate. Source: Organic Syntheses
  • Selective reduction of alkynes: The zinc-copper couple can selectively reduce alkynes (compounds with carbon-carbon triple bonds) to cis-alkenes (compounds with carbon-carbon double bonds) with high stereospecificity, meaning the reaction produces a specific geometric isomer. Source: Journal of Organic Chemistry

Other Applications:

  • Deiodination: The zinc-copper couple can be used to remove iodine atoms from organic molecules, a process known as deiodination. This method is particularly useful in the synthesis of pharmaceuticals and other biologically active compounds. Source: The Journal of Organic Chemistry:

  • Simmons-Smith Cyclopropanation: The couple reacts with methylene iodide to generate iodomethylzinc iodide, which subsequently cyclizes to form cyclopropanes.
    Zn Cu couple+CH2I2IZnCH2+Zn Cun1\text{Zn Cu couple}+\text{CH}_2\text{I}_2\rightarrow \text{IZnCH}_2+\text{Zn Cu}_{n-1}
  • Reformatsky Reaction: It facilitates the formation of β-hydroxy esters from α-halo esters and carbonyl compounds.
  • Dehalogenation: The couple effectively reduces halogenated compounds, aiding in the removal of halogen groups.
  • Reduction of Alkenes and Alkynes: It selectively reduces electron-deficient alkenes and alkynes to their corresponding saturated forms .

Various methods exist for synthesizing the zinc-copper couple:

  • Reduction of Copper Oxides: A traditional method involves treating a mixture of zinc dust and copper(II) oxide with hydrogen gas at elevated temperatures (around 500 °C).
  • Acid Treatment: A more accessible method involves reacting zinc powder with hydrochloric acid and copper(II) sulfate.
  • Copper Acetate Method: Zinc powder can also be treated with copper(II) acetate monohydrate in hot acetic acid for reproducible results.
  • In Situ Generation: The couple can be generated directly by mixing zinc dust with copper(I) chloride or copper powder in refluxing ether .

Zinc-Aluminum CoupleZinc and AluminumUsed in various reduction reactionsZinc-Magnesium CoupleZinc and MagnesiumEmployed as a reducing agent in organic synthesisCopper-Zinc AlloyCopper and ZincUtilized in various metallurgical applications

Uniqueness of Zinc-Copper Couple

The zinc-copper couple stands out due to its specific ability to activate zinc for enhanced reactivity without directly participating in electron transfer itself. This unique synergy allows it to facilitate reactions that require precise control over reduction processes, making it invaluable in organic chemistry .

Research indicates that the interaction between zinc and copper within the couple enhances the reactivity of zinc significantly. The physical contact between the two metals is crucial for effective electron transfer during reactions. Techniques such as sonication have been shown to improve mixing and enhance electron transfer efficiency by cleaning metal surfaces and increasing contact area .

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

12019-27-1

Dates

Modify: 2023-08-15

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